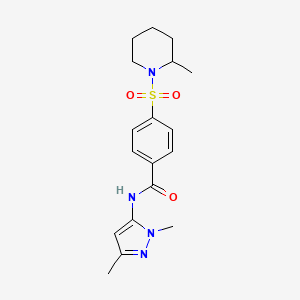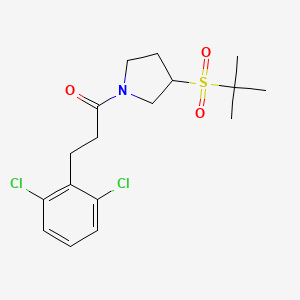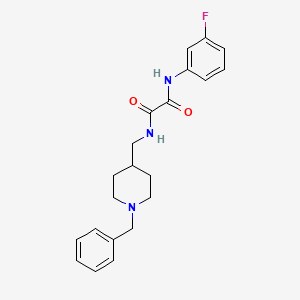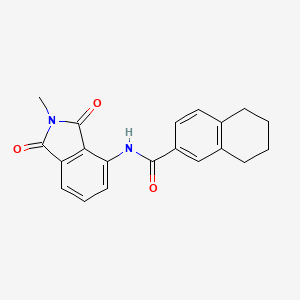
N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The synthesis of key intermediates in the preparation of zolazepam, a tranquilizer for wild animals, was reconsidered . The preparation of the key intermediate involved the acylation of 5-chloro-1,3-dimethylpyrazole (prepared from chlorination of 1,3-dimethyl-5-pyrazolone) by 2-fluorobenzoyl chloride . The products and side products were characterized via 1 H NMR, 13 C NMR, and GC-MS techniques .Molecular Structure Analysis
The molecular structure of similar compounds has been investigated . For instance, the structure of a compound synthesized in the preparation of zolazepam was confirmed via single crystal X-ray diffraction data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been studied . The overall procedure for pyrazolodiazepinone synthesis such as zolazepam was synthesized via methyl amination of the key intermediate, acylation of the produced amino ketone by bromoacetyl bromide, conversion of bromoacetamide derivative to the azidoacetamide, catalytic hydrogenation of the azidoacetamide derivative, and cyclization to the diazepinones .科学的研究の応用
Synthesis and Characterization
Research on the synthesis and characterization of related compounds provides a foundation for understanding their potential applications. For instance, a study detailed the synthesis, biological evaluation, molecular docking, and DFT calculations of novel benzenesulfonamide derivatives, showing significant in vitro antitumor activity against certain cell lines, alongside a comprehensive theoretical and experimental study on their properties (Fahim & Shalaby, 2019). Another example involves the synthesis of sulfonamide derivatives containing the structural fragment of pyrazol-1-yl-pyridazine, highlighting the significance of heterocyclic systems in increasing the ability to bind to active sites of enzymes, such as carbonic anhydrases (Komshina et al., 2020).
Biological Evaluation and Potential Applications
Several studies have evaluated the biological applications of related compounds. For example, the synthesis and biological evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides revealed their potential in inhibiting human recombinant alkaline phosphatase and ecto-5′-nucleotidases, suggesting potential applications in medicinal chemistry (Saeed et al., 2015). Another study on pyrazole-sulfonamide derivatives demonstrated promising broad-spectrum antitumor activity, highlighting the potential of these compounds in cancer therapy (Mert et al., 2014).
Carbonic Anhydrase Inhibition
Sulfonamide derivatives of heterocyclic compounds have been extensively researched for their role as inhibitors of human carbonic anhydrases, which are involved in various biochemical processes. The development of sulfonamides that can inhibit these enzymes suggests significant scientific interest due to their potential therapeutic applications, such as in the treatment of glaucoma, epilepsy, and altitude sickness (Komshina et al., 2020).
特性
IUPAC Name |
N-(2,5-dimethylpyrazol-3-yl)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3S/c1-13-12-17(21(3)20-13)19-18(23)15-7-9-16(10-8-15)26(24,25)22-11-5-4-6-14(22)2/h7-10,12,14H,4-6,11H2,1-3H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPWSNSETGMOAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=NN3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Pyrrolidin-1-yl-[1,3]dioxolo[4,5-f][1,3]benzothiazole](/img/structure/B2742887.png)

![4-[(2-Fluorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B2742889.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[(3,5-dimethylphenyl)amino]acetamide](/img/structure/B2742890.png)



![1-(benzo[d][1,3]dioxol-5-yl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea](/img/structure/B2742901.png)
![3,4,5,6-tetrachloro-N-({4-[(2-oxopyrrolidin-1-yl)methyl]phenyl}methyl)pyridine-2-carboxamide](/img/structure/B2742902.png)




